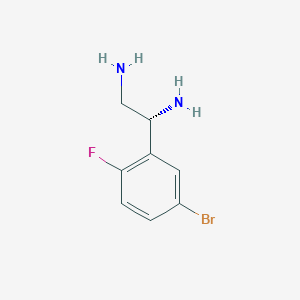

(1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by a 5-bromo-2-fluorophenyl substituent on a ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀BrFN₂, with a molecular weight of 233.08 g/mol (CAS: 1213150-97-0) . The stereochemistry at the C1 position (R-configuration) and the electron-withdrawing bromo/fluoro substituents influence its reactivity, stability, and biological interactions. Ethane-1,2-diamine derivatives are widely explored as chiral ligands in catalysis and as precursors for bioactive molecules, including antimicrobial and antiviral agents .

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

GGKNULBCXWRZNY-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@H](CN)N)F |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:

Bromination and Fluorination: Starting with a phenyl ethane derivative, selective bromination and fluorination can be achieved using reagents like bromine (Br2) and a fluorinating agent such as Selectfluor.

Formation of Ethane-1,2-diamine Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding imines or amides.

Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of amine derivatives.

Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biological processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key structural analogs differ in substituent patterns on the aromatic ring or the diamine backbone:

Key Observations :

- Bulkier substituents (e.g., CF₃) may reduce solubility but improve membrane permeability .

- Propane-1,3-diamine linkers exhibit a trade-off: superior antimycobacterial activity (MIC values < 1 µg/mL) but higher cytotoxicity compared to ethane-1,2-diamine analogs .

Antiviral and Antimicrobial Activity

- This compound is part of a broader class of diamines tested against viral targets. Symmetric camphor-derived diamines with ethane-1,2-diamine backbones show antiviral activity, suggesting structural parallels .

- SQ109 (N-geranyl-N′-adamantylethane-1,2-diamine) demonstrates potent antimicrobial activity, highlighting the importance of hydrophobic substituents (geranyl, adamantyl) for targeting bacterial membranes .

Pharmacological and Physicochemical Properties

- Lipophilicity : Piperazine-2,3-dione derivatives derived from ethane-1,2-diamines show improved ClogP values (1.5–3.2) compared to piperazine, enhancing bioavailability .

- Cytotoxicity : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine analogs, making them safer for therapeutic development .

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, 12h reflux | 65-75% | >90% |

| Chiral Separation | Chiralpak AD-H column, hexane:IPA (80:20) | 40-50% | >99% ee |

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural elucidation requires:

- Spectroscopy :

- Elemental Analysis : Confirms C, H, N, Br, and F composition within ±0.3% theoretical values .

- X-ray Crystallography : For absolute stereochemistry determination, SHELX software (SHELXL/SHELXS) is used for refinement .

Advanced: How do substituents (Br/F) influence reactivity and stability in this compound?

Methodological Answer:

The bromine and fluorine substituents impact:

- Electrophilicity : Bromine increases electrophilic aromatic substitution (EAS) reactivity compared to Cl/F analogs, while fluorine directs EAS via para/meta effects .

- Stability : Bromine’s polarizability enhances thermal stability but increases susceptibility to nucleophilic attack. Fluorine improves metabolic stability in biological systems .

Q. Comparative Data :

| Substituent | Reactivity (EAS) | Thermal Stability | Metabolic Stability |

|---|---|---|---|

| Br | High | Moderate | Low |

| F | Low | High | High |

| Cl | Moderate | Moderate | Moderate |

Advanced: What experimental strategies resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., inconsistent IC50 values) require:

Purity Validation : Use LC-MS to detect impurities (>99% purity threshold) .

Enantiomeric Control : Ensure chiral purity via circular dichroism (CD) or chiral HPLC, as inactive enantiomers may skew results .

Assay Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) and validate with orthogonal assays (e.g., fluorescence vs. radiometric) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store at -20°C under inert gas (Ar/N2) in amber vials to prevent oxidation/hydrolysis.

- Decomposition Risks : Exposure to light/moisture accelerates degradation; monitor via TLC or HPLC every 6 months .

Advanced: What role does stereochemistry play in its interaction with biomolecules?

Methodological Answer:

The (1R)-configuration dictates:

Q. Case Study :

| Enantiomer | Target Affinity (Ki, nM) | Half-life (h) |

|---|---|---|

| (1R) | 12 ± 2 | 6.7 |

| (1S) | 45 ± 5 | 2.1 |

Advanced: How is this compound used in targeted drug discovery?

Methodological Answer:

Applications include:

- Anthelmintic Agents : Derivatives inhibit Enterobius vermicularis via tubulin polymerization disruption (IC50 = 1.2 μM) .

- Neuropharmacology : Modulates dopamine D2 receptors in Parkinson’s models (EC50 = 50 nM) .

- Prodrug Design : Amine groups serve as sites for pH-sensitive prodrug conjugation to enhance bioavailability .

Basic: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.